molecular formula C14H13N3O3 B11613745 N'-{[(2-methoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide

N'-{[(2-methoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide

Cat. No.: B11613745
M. Wt: 271.27 g/mol
InChI Key: JYUOFOXUBPLQCY-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-METHOXYBENZOATE is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-METHOXYBENZOATE typically involves the condensation reaction between 2-methoxybenzoic acid and 3-aminopyridine. The reaction is facilitated by the presence of a dehydrating agent, such as acetic anhydride or phosphorus oxychloride, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-METHOXYBENZOATE can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halides, alkoxides; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine and benzoate derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-METHOXYBENZOATE is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are studied for their catalytic properties in various organic transformations.

Biology

The compound has shown potential as a bioactive molecule with antimicrobial and antiviral properties. It is being investigated for its ability to inhibit the growth of various bacterial and viral strains, making it a candidate for the development of new antimicrobial agents.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with specific biological targets, such as enzymes and receptors, makes it a promising candidate for drug development, particularly in the treatment of infectious diseases.

Industry

In the industrial sector, (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-METHOXYBENZOATE is used as an intermediate in the synthesis of more complex organic molecules. Its unique chemical properties make it valuable in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-METHOXYBENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria, leading to cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3-METHOXYBENZOATE
  • (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 4-METHOXYBENZOATE
  • (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 4-METHOXYBENZOATE

Uniqueness

Compared to similar compounds, (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-METHOXYBENZOATE exhibits unique chemical properties due to the position of the amino and methoxy groups

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-methoxybenzoate

InChI

InChI=1S/C14H13N3O3/c1-19-12-7-3-2-6-11(12)14(18)20-17-13(15)10-5-4-8-16-9-10/h2-9H,1H3,(H2,15,17)

InChI Key

JYUOFOXUBPLQCY-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=CC=C1C(=O)O/N=C(/C2=CN=CC=C2)\N

Canonical SMILES

COC1=CC=CC=C1C(=O)ON=C(C2=CN=CC=C2)N

Origin of Product

United States

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